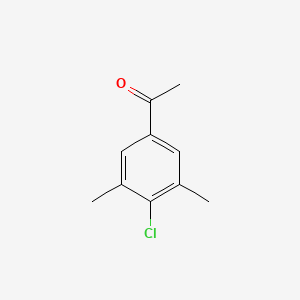

4'-Chloro-3',5'-dimethylacetophenone

Übersicht

Beschreibung

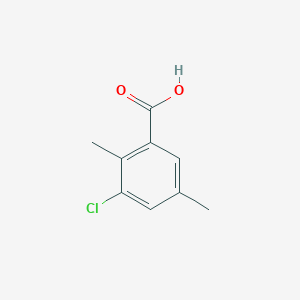

4’-Chloro-3’,5’-dimethylacetophenone is a chemical compound with the molecular formula C10H11ClO . It is produced by Fluorochem Ltd .

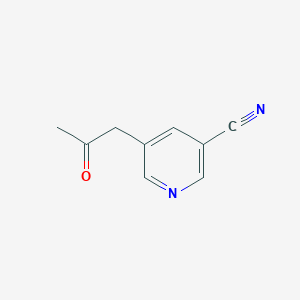

Molecular Structure Analysis

The molecular structure of 4’-Chloro-3’,5’-dimethylacetophenone consists of a benzene ring with two methyl groups and a chlorine atom attached to it . The exact positions of these groups on the benzene ring can be determined from the name of the compound: the “4’” indicates the position of the chlorine atom, while the “3’,5’” indicates the positions of the two methyl groups .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Properties

4'-Chloro-3',5'-dimethylacetophenone, a derivative of acetophenone, has been explored in various chemical reactions and studies. For example, the nitration of dimethylacetophenone compounds, which are structurally related to this compound, has been studied in detail. These reactions typically result in a mixture of products due to thecomplexity of the reaction mechanisms involved. For instance, the nitration of 3,4-dimethylacetophenone in acetic anhydride leads to various products, including cis- and trans-2-acetyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. These reactions can be influenced by different conditions, such as the presence of acidic or basic environments, which can lead to rearomatization or shifts in the nitro group (Fischer, Greig, & Röderer, 1975).

Photophysical Studies

Studies have also been conducted on the phosphorescent state of compounds similar to this compound. For example, 3′,4′-dimethylacetophenone's phosphorescence emission and excitation spectra, along with its lifetimes and singlet-triplet absorption, have been examined. These studies reveal insights into the electronic states and properties of these compounds, which can be critical for understanding their behavior in various chemical processes (Gallivan & Brinen, 1971).

Applications in Organic Synthesis

In the field of organic synthesis, this compound derivatives are used as intermediates or reactants in the formation of complex molecules. For instance, they have been used in the Stobbe condensation reaction, leading to the synthesis of various heterocyclic compounds. These reactions are significant in developing new molecules with potential biological activity (Yassin, Ahmed, & Mostafa, 2010).

Environmental and Degradation Studies

This compound and its derivatives have also been studied in the context of environmental science, particularly in the degradation of organic pollutants. For example, research has been conducted on the degradation performance of 4-chloro-3,5-dimethylphenol, a related compound, using advanced oxidation processes. These studies are crucial for understanding how such compounds behave in the environment and how they can be effectively removed from wastewater or other contaminated sources (Li et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3,5-dimethylphenol, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - STOT SE 3, with target organs being the respiratory system .

Eigenschaften

IUPAC Name |

1-(4-chloro-3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBSPXLJZGGWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464693 | |

| Record name | Ethanone, 1-(4-chloro-3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606970-70-1 | |

| Record name | Ethanone, 1-(4-chloro-3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

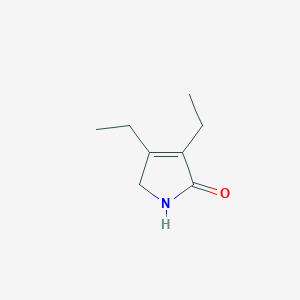

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-C]pyridine-7-methanol](/img/structure/B3354622.png)

![3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-ol;hydrochloride](/img/structure/B3354628.png)

![N-[6-methyl-3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B3354639.png)